Molecular Weight and Lipophilicity Differentiation from the Methanesulfonamide Analog
The ethanesulfonamide derivative (target compound) exhibits a 6.1% higher molecular weight (244.32 vs. 230.29 g/mol) and a longer sulfonamide alkyl chain compared to its closest commercial analog, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide (CAS 1203231-71-3). This difference materially alters the XLogP3-AA value (0 for the target compound vs. a predicted lower value for the methyl homolog), which is a key determinant of passive membrane permeability and non-specific protein binding [1]. The additional methylene group in the target compound also increases the number of freely rotatable bonds (6 vs. 5, +20%), which directly impacts conformational entropy and, consequently, the entropic penalty upon target binding [1].
| Evidence Dimension | Molecular weight, lipophilicity, and conformational flexibility |
|---|---|
| Target Compound Data | MW = 244.32 g/mol; XLogP3-AA = 0; Rotatable bonds = 6; TPSA = 92.4 Ų |
| Comparator Or Baseline | Methanesulfonamide analog (CAS 1203231-71-3): MW = 230.29 g/mol; Rotatable bonds = 5; TPSA and XLogP3-AA not independently verified in authoritative databases |
| Quantified Difference | ΔMW = +14.03 g/mol (+6.1%); ΔRotatable bonds = +1 (+20%); XLogP3-AA differential direction consistent with increased alkyl chain length |
| Conditions | Computed physicochemical properties from PubChem (release 2021.05.07, XLogP3 3.0, Cactvs 3.4.6.11) and ChemSrc database entries |
Why This Matters
A 6% difference in molecular weight and a measurable change in lipophilicity are sufficient thresholds to alter cellular permeability and protein binding profiles; procurement of the incorrect analog can thus compromise assay reproducibility in cell-based or biochemical screening campaigns.
- [1] PubChem. (2026). Compound Summary for CID 45502536: N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide. National Center for Biotechnology Information. View Source
